ethyl N-(2-hydroxyethyl)carbamate

Overview

Description

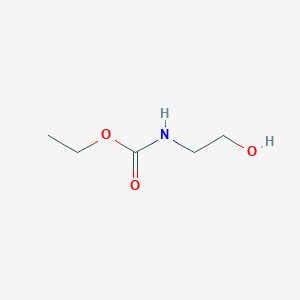

Ethyl N-(2-hydroxyethyl)carbamate is an organic compound with the formula C5H11NO3 . It is an ester of carbamic acid .

Synthesis Analysis

Ethyl N-(2-hydroxyethyl)carbamate can be produced industrially by heating urea and ethyl alcohol . It can also be formed from the reaction of urea with ethanol, where the yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Molecular Structure Analysis

The molecular structure of ethyl N-(2-hydroxyethyl)carbamate is represented by the linear formula C5H11NO3 . Its molecular weight is 133.15 .Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . The formation of ethyl carbamate from urea increases dramatically with temperature .Physical And Chemical Properties Analysis

Ethyl N-(2-hydroxyethyl)carbamate is a liquid at room temperature . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications

Chemical Synthesis

“Ethyl N-(2-hydroxyethyl)carbamate” is used in chemical synthesis . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Genotoxicity Studies

This compound has been used in genotoxicity studies . In a study published in Carcinogenesis, it was used alongside other chemicals like ethyl carbamate (urethane), vinyl carbamate, and 2-hydroxyethyl carbamate to evaluate sister chromatid exchange (SCE) induction and gene mutagenesis effects . The study found that only vinyl carbamate consistently revealed strong activity for the genetic endpoints .

Metabolite Research

“Ethyl N-(2-hydroxyethyl)carbamate” has been studied as a metabolic intermediate of ethyl carbamate . The study suggested that vinyl carbamate, a metabolic intermediate of ethyl carbamate, is converted to the ultimately reactive species (presumably, vinyl carbamate epoxide) which is responsible for ethyl carbamate carcinogenesis .

Mechanism of Action

Target of Action

Ethyl N-(2-hydroxyethyl)carbamate, also known as urethane, is an organic compound that primarily targets the immune system . It has been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .

Mode of Action

The interaction of ethyl N-(2-hydroxyethyl)carbamate with its targets results in significant changes. It has been shown that ethyl N-(2-hydroxyethyl)carbamate forms from the reaction of ethanol with urea . This reaction occurs much faster at higher temperatures, and therefore higher concentrations of ethyl N-(2-hydroxyethyl)carbamate are found in beverages that are heated during processing .

Biochemical Pathways

Ethyl N-(2-hydroxyethyl)carbamate affects several biochemical pathways. It has been found to cause dose-dependent increases in sister chromatid exchange (SCE) when injected into mice . It was ineffective for inducing sce and gene mutation in chinese hamster v-79 cells cultured with or without the addition of s9 enzyme mix during treatment .

Pharmacokinetics

It is known that ethyl n-(2-hydroxyethyl)carbamate is an ester of carbamic acid and is a white solid .

Result of Action

The molecular and cellular effects of ethyl N-(2-hydroxyethyl)carbamate’s action are significant. In lungs of mice exposed to ethyl N-(2-hydroxyethyl)carbamate, significant changes were identified in transcripts encoding humoral immune response, antigen binding, Toll-like receptors (TLRs), cytokines, cytokine receptors, and genes involved in cell adhesion and migration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl N-(2-hydroxyethyl)carbamate. For instance, the chemical reaction between urea and ethanol, which forms ethyl N-(2-hydroxyethyl)carbamate, is exponentially accelerated at elevated temperatures . This means that environmental conditions such as temperature can significantly influence the formation and action of ethyl N-(2-hydroxyethyl)carbamate.

Safety and Hazards

properties

IUPAC Name |

ethyl N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-9-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWDPUULTDNNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971405 | |

| Record name | Ethyl hydrogen (2-hydroxyethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5602-93-7 | |

| Record name | NSC64649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl hydrogen (2-hydroxyethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5602-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

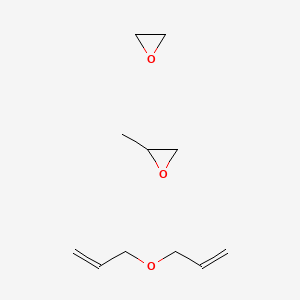

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, [2-(cyclohexyloxy)ethyl]-](/img/structure/B1618771.png)

![2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide](/img/structure/B1618778.png)